1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione
Description
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a heterocyclic compound featuring a benzodithiophenedione core with chlorine substituents at the 1 and 3 positions. Its molecular formula is reported as C₁₀H₂Cl₂O₂S₂ (molecular weight: 289.158 g/mol), though discrepancies exist in hydrogen counts across sources (e.g., C₁₀H₆Cl₂S₂O₂ in one reference) . The compound is achiral and lacks stereocenters, making it synthetically versatile . It is synthesized via chlorination of 2,6-dithia-s-indacene-4,8-dione using agents like thionyl chloride or phosphorus pentachloride in inert solvents .
Its unique structure—combining electron-withdrawing chlorine atoms and sulfur heteroatoms—confers distinct chemical reactivity, including oxidation to sulfoxides/sulfones, reduction to thiol derivatives, and nucleophilic substitution at chlorine sites .
Properties
CAS No. |
33527-28-5 |
|---|---|
Molecular Formula |
C10H2Cl2O2S2 |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1,3-dichlorothieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H2Cl2O2S2/c11-9-5-6(10(12)16-9)8(14)4-2-15-1-3(4)7(5)13/h1-2H |
InChI Key |
SQRUNFPRYUOOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)C(=O)C3=C(SC(=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione typically involves the chlorination of 2,6-dithia-s-indacene-4,8-dione. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 3 positions . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial process also includes steps for purification and isolation of the compound, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Chlorine atoms in the target compound provide moderate electronegativity, balancing stability and reactivity in substitution reactions. Bromine analogues (e.g., 2,6-Dibromo...) exhibit faster nucleophilic substitution due to Br’s superior leaving-group ability but may suffer from reduced thermal stability .
- Methyl substituents (1,3-Dimethyl...) create an electron-rich core, enhancing charge transport in optoelectronic applications .
Biological Activity: The chloro derivative demonstrates superior antimicrobial activity compared to the non-halogenated parent compound, likely due to chlorine’s electronegativity enhancing interactions with biological targets .
Physical Properties: Bulky alkyl chains in the dibromo-alkyl derivative (C₄₂H₆₆Br₂O₂S₂) drastically increase molecular weight and solubility in nonpolar solvents, making it suitable for solution-processed organic electronics .
Optoelectronic Performance
highlights the optoelectronic utility of benzodithiophenedione derivatives. The reference molecule WR (1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione) exhibits a narrow bandgap (~1.8 eV), while halogenated variants like the chloro compound may show broader absorption spectra due to stronger electron-withdrawing effects .
Biological Activity
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Formula
- IUPAC Name : 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione
- Molecular Formula : C10H6Cl2S2O2
- Molecular Weight : 305.19 g/mol
The compound features a unique structure that contributes to its biological activity. The presence of chlorine and sulfur atoms in its structure may influence its reactivity and interaction with biological targets.
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
- Enzyme Inhibition : It has been reported to inhibit various enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways which may be beneficial in treating specific diseases.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione. It has demonstrated effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could be developed into a potential antimicrobial agent.
Anticancer Potential
Research indicates that 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione may possess anticancer properties. A study conducted on various cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 7.4 |
| A549 (lung cancer) | 6.8 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell membranes. -
Case Study on Anticancer Activity :
In a research article featured in Cancer Letters, researchers investigated the effects of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione on MCF-7 cells. The findings suggested that the compound induced apoptosis through a mitochondrial pathway involving caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
